molecular formula C22H15NO5 B2545470 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate CAS No. 622364-19-6

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

Cat. No. B2545470
CAS RN: 622364-19-6
M. Wt: 373.364
InChI Key: VFIMTESOORCXJD-JAIQZWGSSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to "(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate" involves the condensation of various aldehydes with pyrrolin-2-one derivatives. In one study, furfural, thiophene-2-carboxaldehyde, benzaldehyde, 4-methoxybenzaldehyde, and pyridine-carboxaldehydes were condensed with 3,4-dimethyl-3-pyrrolin-2-one to yield Z-2,2′-pyrromethene-5[1H]-one analogues. These compounds could undergo thermal and photoinduced Z-E isomerization, which is relevant to the synthesis and stability of the target compound .

Molecular Structure Analysis

The molecular structure of zinc(II) coordination polymers provides insight into the potential structure of the target compound. A study on a zinc(II) coordination polymer with 1,4-bis(pyridin-4-yl)benzene and a semi-rigid dicarboxylic acid revealed a 3D architecture with a 4-connected uninodal cds topology. This suggests that the target compound may also exhibit complex molecular geometry, potentially influencing its chemical reactivity and physical properties .

Chemical Reactions Analysis

Reactions involving aroylmethylene-thiazolidines with nitrile oxides resulted in the formation of Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions, carried out in pyridine solution, indicate that the target compound might also react with nitrile oxides to form similar structures, which could be relevant for its potential applications in organic synthesis or as an intermediate in pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of a bis(4-methoxybenzoato) zinc(II) complex were studied, revealing a distorted trigonal-bipyramidal geometry around the zinc ion. The complex forms a three-dimensional network through extensive hydrogen bonding and π-π interactions. These findings suggest that the target compound may also exhibit significant intermolecular interactions, which could affect its solubility, melting point, and other physical properties .

properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-26-16-6-4-15(5-7-16)22(25)27-17-8-9-18-19(12-17)28-20(21(18)24)11-14-3-2-10-23-13-14/h2-13H,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIMTESOORCXJD-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

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